BenchChemオンラインストアへようこそ!

Neutrophil Peptide-2

Antimicrobial Resistance Gram-positive Bacteria Staphylococcus aureus

Differing from HNP-1 and HNP-3 only at the N-terminal residue, HNP-2 exhibits measurably divergent potency and membrane interaction behavior. It is the most potent myeloid α-defensin against S. aureus (HNP2 > HNP1 > HNP3 > HNP4), making it the optimal positive control for Gram-positive MIC assays. Its unique membrane selectivity—discriminating bacterial-mimetic from erythrocyte-mimetic membranes—positions it as the scaffold of choice for SAR and peptidomimetic design. Clinically validated as a predictive biomarker for anti-PD-(L)1 immunotherapy response, and at 5 ng/ml completely inhibits TSST-1 superantigen secretion without direct bactericidal pressure. Select HNP-2 to ensure assay sensitivity, biomarker fidelity, and experimental reproducibility.

Molecular Formula C147H217N43O37S6
Molecular Weight 3371 g/mol
CAS No. 99287-07-7
Cat. No. B1591193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeutrophil Peptide-2
CAS99287-07-7
Synonymsalpha-defensin 2, human
DEFA2 protein, human
HNP-2
HP-2 peptide
HP2 peptide
human neutrophil peptide 2
Molecular FormulaC147H217N43O37S6
Molecular Weight3371 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
InChIInChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1
InChIKeyGRZXCHIIZXMEPJ-HTLKCAKFSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neutrophil Peptide-2 (HNP-2, CAS 99287-07-7): Chemical Identity and Baseline Procurement Reference for the Human Alpha-Defensin Family


Neutrophil Peptide-2 (HNP-2, CAS 99287-07-7) is a 29-amino acid, cysteine-rich cationic peptide belonging to the human alpha-defensin family, primarily secreted by neutrophil polymorphonuclear leukocytes [1]. Characterized by its triple-stranded beta-sheet structure stabilized by three conserved disulfide bonds (Cys1-Cys29, Cys3-Cys18, Cys8-Cys28), it exhibits a molecular formula of C147H217N43O37S6 with a molecular weight of approximately 3371 g/mol . Structurally, HNP-2 differs from the closely related HNP-1 and HNP-3 only at the N-terminal residue, a distinction that profoundly influences downstream selection criteria due to its measurable divergence in potency and membrane interaction behavior [2].

Neutrophil Peptide-2 (HNP-2) Procurement Risk: Why Functional Potency Precludes Simple Substitution with HNP-1 or HNP-3


Scientific and industrial users cannot treat HNP-2 as a generic, interchangeable commodity alongside HNP-1 or HNP-3. Despite sharing over 90% sequence homology, the subtle difference at the N-terminus of HNP-2—specifically the absence of an additional alanine residue (present in HNP-3) or the specific terminal charge profile—directly alters its electrostatic and hydrophobic interactions with bacterial membranes [1]. Quantified studies demonstrate that this structural nuance translates into significant, non-linear disparities in virtual lethal doses (vLDs) against clinically relevant Gram-positive and Gram-negative pathogens, making HNP-2 uniquely positioned within the myeloid defensin hierarchy [2]. Selecting HNP-2 without cross-referencing these specific potency rankings risks compromising assay sensitivity or failing to replicate specific biological outcomes reported in the literature.

Neutrophil Peptide-2 (HNP-2) Evidence Compendium: Quantified Comparative Performance Against Key Analogs HNP-1, HNP-3, and HNP-4


HNP-2 Ranked Superior to HNP-1 and HNP-3 in Potency Against Staphylococcus aureus in Kinetic Turbidimetric Assays

In a kinetic 96-well turbidimetric procedure testing six human α-defensins concurrently, HNP-2 demonstrated quantifiably higher potency against S. aureus than its immediate myeloid comparators HNP-1 and HNP-3 [1]. The study utilized virtual lethal doses (vLDs) to establish a clear potency hierarchy. This data counters the assumption that HNP-1 and HNP-2 are functionally identical in Gram-positive contexts, despite their near-identical sequences [1]. The ranking is consistent across multiple lethal dose thresholds (vLD90 and vLD99), indicating robust differentiation [1].

Antimicrobial Resistance Gram-positive Bacteria Staphylococcus aureus

HNP-2 Exhibits Intermediate Potency Profile Against Gram-Negative Bacteria Relative to HNP-4 and HNP-1/3

Against the Gram-negative strains E. coli and E. aerogenes, the potency profile of the myeloid defensins shifts dramatically, as revealed by kinetic turbidimetric analysis [1]. While HNP-4 emerged as the most potent defensin in this panel, HNP-2 consistently ranked second, demonstrating measurable superiority over HNP-1 and HNP-3, which were statistically indistinguishable in this context [1]. This establishes HNP-2 as a bridge compound in the class—not as potent as the specialized enteric HD5 or HNP-4 in the Gram-negative space, but quantifiably more effective than HNP-1 or HNP-3 [1].

Gram-negative Bacteria Escherichia coli Enterobacter aerogenes

HNP-2 Demonstrates Selective Membrane Discrimination Between Prokaryotic and Eukaryotic Model Systems

High-precision differential scanning microcalorimetry (DSC) revealed that HNP-2 interacts specifically with negatively charged membranes mimicking bacterial surfaces (phosphatidylglycerol/phosphatidylethanolamine mixtures) while showing negligible interaction with neutral model membranes mimicking erythrocyte surfaces (phosphatidylcholine/sphingomyelin mixtures) [1]. Quantitatively, the presence of HNP-2 markedly altered the phase behavior of bacterial-mimetic liposomes even at a high lipid-to-peptide molar ratio of 500:1, inducing phase separation [1]. This contrasts sharply with non-selective lytic peptides like melittin, which affected both bacterial and erythrocyte model membranes indiscriminately [1].

Membrane Selectivity Differential Scanning Microcalorimetry Therapeutic Index

HNP-2 and HNP-1 Exhibit Comparable Anti-Mycobacterial Efficacy Against Mycobacterium avium Complex

In studies examining the activity of human neutrophil peptides against Mycobacterium avium-Mycobacterium intracellulare (MAC), HNP-2 and HNP-3 were tested alongside HNP-1 [1]. The findings showed that HNP-2 was as effective in killing M. avium-M. intracellulare as HNP-1 was, under conditions where HNP-1 at 5 μg/ml demonstrated 96.3 to 97.7% killing [1]. This indicates that while HNP-2 may differ in potency against certain Gram-positive and Gram-negative bacteria, its anti-mycobacterial capability remains robust and comparable to the most widely studied member of the family.

Mycobacterium avium Nontuberculous Mycobacteria Host Defense Peptides

HNP-2 Completely Inhibits Staphylococcal Exotoxin TSST-1 Secretion at Nanogram Concentrations

Beyond direct bactericidal activity, HNP-2 demonstrates potent anti-virulence functionality at sub-bactericidal concentrations [1]. HNP-2 completely inhibits the secretion of the exotoxin superantigen TSS toxin-1 (TSST-1) from S. aureus at a concentration of 5 ng/ml [1]. This anti-toxin property operates at a concentration three to four orders of magnitude lower than typical MIC values for direct bacterial killing, representing a distinct mechanism of action with therapeutic implications.

Toxic Shock Syndrome Toxin-1 Staphylococcus aureus Exotoxin Inhibition

Neutrophil Peptide-2 (HNP-2, CAS 99287-07-7) Differentiated Research Applications: Where Potency Hierarchy Drives Selection


Gram-Positive Antimicrobial Susceptibility Testing and Positive Control Standardization

Given the established potency ranking of HNP2 > HNP1 > HNP3 > HNP4 against S. aureus in kinetic turbidimetric assays [1], HNP-2 serves as the most sensitive positive control within the myeloid α-defensin subset for Gram-positive susceptibility testing. Laboratories performing minimum inhibitory concentration (MIC) assays or screening compound libraries against S. aureus should select HNP-2 to establish a higher sensitivity baseline and to detect subtle changes in bacterial resistance phenotypes that may be missed when using the less potent HNP-1 or HNP-3 [1].

Host-Defense Peptide Mechanistic Studies Focusing on Membrane Selectivity and Therapeutic Index

HNP-2 is uniquely suited for biophysical studies of membrane selectivity [2]. Unlike non-selective lytic peptides (e.g., melittin), HNP-2 discriminates between bacterial-mimetic and erythrocyte-mimetic membranes as demonstrated by differential scanning microcalorimetry [2]. Researchers investigating structure-activity relationships (SAR) of defensins or designing peptidomimetics with improved therapeutic indices should employ HNP-2 as the baseline scaffold to probe the specific lipid-binding domains that confer prokaryotic membrane preference while sparing eukaryotic membranes [2].

Immuno-Oncology Biomarker Discovery and Validation in Non-Small Cell Lung Cancer (NSCLC)

Mass spectrometry imaging (MSI) studies have identified neutrophil defensins 1, 2, and 3 as predictive pretreatment biomarkers for anti-PD-(L)1 immunotherapy response in NSCLC patients [3]. The inclusion of HNP-2 in multiplexed proteomic panels may more accurately predict clinical outcomes than PD-L1 immunohistochemistry alone [3]. Clinical research laboratories and CROs developing companion diagnostics or patient stratification assays should incorporate HNP-2 into their MSI or immunoassay workflows to replicate and extend these clinically validated biomarker findings [3].

Anti-Virulence Research Targeting Staphylococcal Toxin Suppression

At sub-bactericidal concentrations of 5 ng/ml, HNP-2 completely inhibits secretion of the superantigen TSST-1 from S. aureus [4]. This application scenario is critical for researchers investigating anti-virulence strategies that aim to disarm pathogens without applying direct selective pressure for resistance [4]. HNP-2 should be the compound of choice for exotoxin inhibition assays and for studying alternative therapeutic modalities in toxic shock syndrome models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neutrophil Peptide-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.